(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzyl group, a thiadiazole ring, a piperidine ring, and a thiophene ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The piperidine ring, for example, is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the presence of a piperidine ring could make it a candidate for reactions involving nitrogen nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a piperidine ring could influence its solubility and reactivity .
Scientific Research Applications
Antitumor Activity
Compounds similar to the one , such as those containing the 1,3,4-thiadiazol moiety, have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
G Protein-Coupled Receptor Antagonists
The synthesis and evaluation of small molecule antagonists of G protein-coupled receptors, which include compounds with structural similarities to the one , have been reported. These compounds exhibited potent activity in functional and binding assays (Romero et al., 2012).
Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their biological activities. Some of these compounds, related in structure to the compound , showed strong antimicrobial activity against various bacterial strains (Gür et al., 2020).
Photodynamic Therapy Application
New zinc phthalocyanine derivatives containing 1,3,4-thiadiazole structures have shown potential in photodynamic therapy applications, particularly for cancer treatment (Pişkin et al., 2020).
Antidepressant Drugs
Benzo[b]thiophene derivatives with various substituents, related to the compound of interest, have been synthesized to obtain new dual antidepressant drugs. These compounds have shown affinity for serotonin receptors and serotonin reuptake inhibition (Orus et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJSVBSKJKPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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